Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15900367
InChI: InChI=1S/C12H12F3N3O2/c1-4-20-11(19)8-9(12(13,14)15)17-18-7(3)5-6(2)16-10(8)18/h5H,4H2,1-3H3
SMILES:
Molecular Formula: C12H12F3N3O2
Molecular Weight: 287.24 g/mol

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC15900367

Molecular Formula: C12H12F3N3O2

Molecular Weight: 287.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -

Specification

Molecular Formula C12H12F3N3O2
Molecular Weight 287.24 g/mol
IUPAC Name ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C12H12F3N3O2/c1-4-20-11(19)8-9(12(13,14)15)17-18-7(3)5-6(2)16-10(8)18/h5H,4H2,1-3H3
Standard InChI Key WSDYTJFPGKRCMI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2N=C(C=C(N2N=C1C(F)(F)F)C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, where the pyrazole ring (positions 1–3) is fused to a pyrimidine ring (positions 5–8). Key substituents include:

  • C2: Trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability .

  • C5/C7: Methyl groups, influencing steric and electronic properties .

  • C3: Ethyl ester (-COOEt), enabling further derivatization via hydrolysis or cross-coupling .

X-ray crystallography reveals a planar bicyclic system with minor deviations (≤0.014 Å) . The trifluoromethyl group adopts a syn-periplanar conformation relative to the pyrimidine ring, while the ethyl ester occupies an axial position.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂F₃N₃O₂
Molecular Weight287.24 g/mol
CAS Number915157-99-2
Melting Point161–163°C
IUPAC NameEthyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Synthesis and Functionalization

Synthetic Pathways

The synthesis involves a three-step sequence from ethyl 2-cyanoacetate (1):

  • Formation of β-Dicarbonyl Intermediate: Ethyl 2-cyano-3-(dimethylamino)acrylate (2) is generated via condensation with dimethylformamide dimethyl acetal (DMF-DMA) .

  • Cyclization with 5-Aminopyrazole: Reaction with 5-amino-3-(trifluoromethyl)pyrazole yields the pyrazolo[1,5-a]pyrimidine core (4b) .

  • Reductive Dearomatization: Sodium borohydride in ethanol selectively reduces the pyrimidine ring, producing syn- and anti-isomers (e.g., 6b, 7b) with 85–95% yield .

Table 2: Key Synthetic Conditions

StepReagents/ConditionsYield (%)Isomer Ratio (syn:anti)
1DMF-DMA, 80°C, 6h90N/A
25-Aminopyrazole, EtOH, reflux78N/A
3NaBH₄, MeOH/EtOH, 0°C, 2h85–953:1 (EtOH), 4:1 (MeOH)

Post-Synthetic Modifications

The ethyl ester at C3 serves as a handle for diversification:

  • Hydrolysis: Lithium hydroxide converts the ester to a carboxylic acid, enabling amide coupling .

  • Cross-Coupling: Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C2/C6 positions .

  • Trifluoromethyl Functionalization: Nucleophilic substitution reactions replace -CF₃ with amines or thiols under PyBroP activation .

Biological Activities and Mechanisms

Enzyme Inhibition

  • Membrane-Bound Pyrophosphatase (mPPase): Inhibitors disrupt proton pumping in Plasmodium falciparum, with IC₅₀ = 2.1 μM .

  • PI3Kδ: Derivatives bearing benzimidazole groups block Akt/mTOR signaling (IC₅₀ = 8.7 nM) .

Table 3: Selected Biological Data

TargetIC₅₀/EC₅₀MechanismSource
Pim1 Kinase18 nMATP competitive inhibition
P. falciparum mPPase2.1 μMProton pump disruption
MCF-7 Cells0.013 μMCaspase-3/7 activation

Conformational Analysis and Stability

NMR and computational studies reveal:

  • syn-Isomers: Conformationally rigid, with NOESY correlations confirming H5–H7 distances >6 Å .

  • anti-Isomers: Exhibit dynamic puckering, interconverting between chair and boat conformers .

  • Trifluoromethyl Effects: -CF₃ induces electron-withdrawing effects, stabilizing the pyrimidine ring’s π-system .

Industrial and Research Applications

  • Drug Discovery: Serves as a precursor to kinase inhibitors (e.g., Pim1, PI3Kδ) and antimalarials .

  • Material Science: Fluorinated derivatives show promise as fluorophores due to extended conjugation .

  • Supplier Availability: Available from CymitQuimica (Ref. 10-F611705) and ChemDiv (Y507-6099) .

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